7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine
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Overview
Description
7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine is a heterocyclic compound that features a triazine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine typically involves the cyclization of N-arylguanidines or N-arylamidines. The process includes several steps:
N-Arylation: The initial step involves the N-arylation of guanidines or amidines.
Cyclization: The cyclization of the N-arylated intermediates to form the benzo[e][1,2,4]triazine core.
Reduction: Reduction of the resulting N-oxides to benzo[e][1,2,4]triazines.
Addition: Subsequent addition of aryl lithium reagents to the triazine core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert N-oxides back to the parent triazine compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alkoxides, and thiolates can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of the triazine ring.
Reduction: The parent triazine compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential applications in the development of bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 7-(naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The triazine ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins .
Comparison with Similar Compounds
1,3-Diphenylbenzo[e][1,2,4]triazin-7(1H)-one: Another triazine derivative with similar structural features but different substituents.
7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine: A compound with an imidazole ring fused to the triazine core
Uniqueness: 7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules.
Properties
CAS No. |
915145-14-1 |
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Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
7-naphthalen-2-yl-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C17H12N4/c18-17-19-15-8-7-14(10-16(15)20-21-17)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,18,19,21) |
InChI Key |
XEBDWUZHTXSJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)N=C(N=N4)N |
Origin of Product |
United States |
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